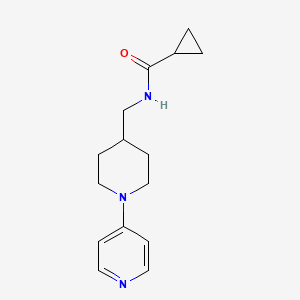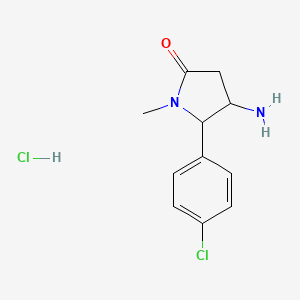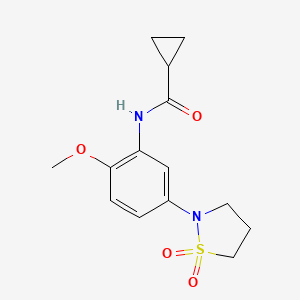
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 was first discovered by Dr. Carol Prives and her team at Columbia University in the early 2000s. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential therapeutic applications of this compound.
科学的研究の応用
Anticancer Applications
Mafosfamide, a cyclophosphamide analog which spontaneously degrades to 4-hydroxy-cyclophosphamide, demonstrates the potential application of related compounds in cancer treatment. Preclinical investigations and clinical trials have indicated its effectiveness against various types of cancer cells. Its good tolerability and efficacy in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors highlight its promise as an anticancer agent, especially for regional cancer therapy. Clinical trials continue to explore its full therapeutic potential (Mazur et al., 2012).
Antimicrobial Applications
Oxazolidinones, including linezolid, showcase a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The development of linezolid, with its high oral bioavailability and favorable pharmacokinetic and toxicity profiles, exemplifies the potential of oxazolidinone compounds in treating infections caused by resistant gram-positive organisms. This segment underscores the ongoing need to modify the oxazolidinone nucleus for increased potency and broader activity spectrum (Diekema & Jones, 2012).
Cholinesterase Inhibition for Organophosphate Exposure
Studies on reversible acetylcholinesterase (AChE) inhibitors as pretreatment for exposure to organophosphates (OPCs) demonstrate another research avenue. The review of prophylactic efficacy of known AChE inhibitors against OPCs suggests that compounds with AChE inhibiting properties can serve as protective agents in cases of imminent organophosphate exposure, potentially due to AChE reactivating activity rather than inhibition. This highlights a preventive approach against the health hazards posed by OPCs (Lorke & Petroianu, 2018).
Cyclodextrin Inclusion Complexes for Drug Delivery
Research into cyclodextrin inclusion complexes with antibiotics and antibacterial agents illuminates the role of these complexes in drug delivery systems. By improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, these complexes represent a sophisticated means to enhance the efficacy and application of pharmaceutical compounds, including those with oxazolidinone structures (Boczar & Michalska, 2022).
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNRCJGFGMARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
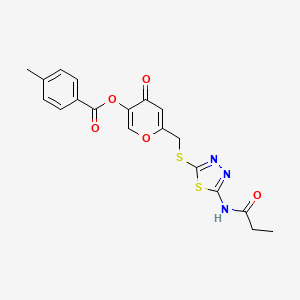
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

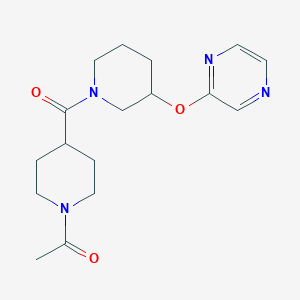
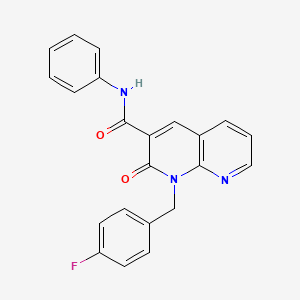

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)
